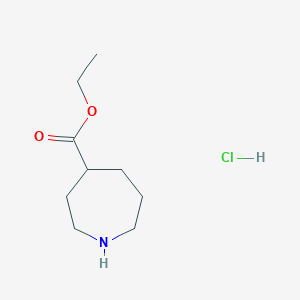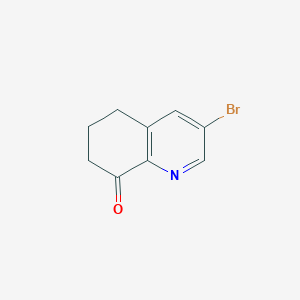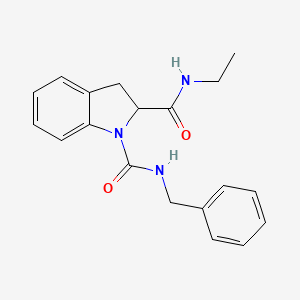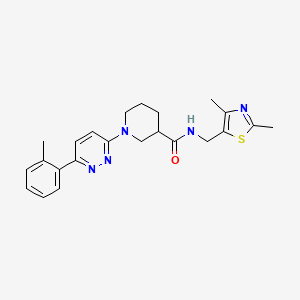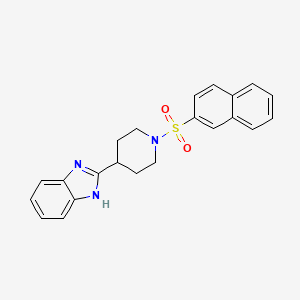
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, and computational chemistry, to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
A study by Salahuddin et al. (2014) focused on the synthesis and anticancer evaluation of benzimidazole derivatives. The compounds synthesized showed potential anticancer activity, with one compound demonstrating significant efficacy against breast cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial Studies
Research by Purygin et al. (2004) explored the synthesis and antibacterial activity of 2-naphthalenesulfonic acid azolides. These compounds were synthesized by interacting 2-naphthalenesulfonic acid chloroanhydride with nitrogen-containing heterocycles, displaying notable antibacterial activity (Purygin, Potapova, Belousova, Selezneva, Vasin, & Lipatov, 2004).
Antifungal and Antibacterial Properties
Gök et al. (2015) synthesized novel silver N-heterocyclic carbene complexes substituted with naphthalen-1-ylmethyl groups. These complexes showed high antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of such compounds in antimicrobial applications (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).
Fluorescent Probes for Acidic pH
Wu et al. (2018) designed and synthesized benzimidazole molecules as ratiometric fluorescent pH probes for acidic environments. These probes show significant promise for real-time and reversible pH sensing in various applications, including bioimaging (Wu, You, Jiang, Wu, Xiong, & Wang, 2018).
Novel Syntheses and Biological Activities
The synthesis of novel benzimidazole derivatives with potential analgesic and anti-proliferative activities was reported by Dixit, Sharma, and Kaushik (2012). These derivatives were synthesized using o-phenylenediamine and naphthaldehyde, indicating the versatility of benzimidazole compounds in developing new therapeutic agents (Dixit, Sharma, & Kaushik, 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-28(27,19-10-9-16-5-1-2-6-18(16)15-19)25-13-11-17(12-14-25)22-23-20-7-3-4-8-21(20)24-22/h1-10,15,17H,11-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEISRAZUNJDTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

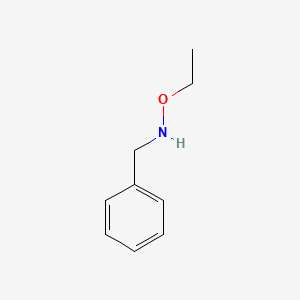
![4-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2776409.png)
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)

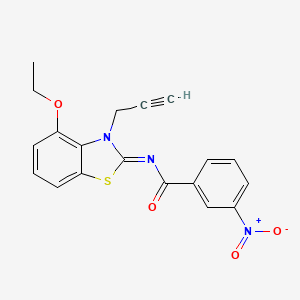
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
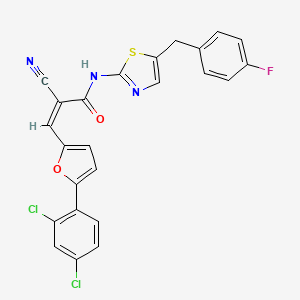
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)
